BenchChemオンラインストアへようこそ!

1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine

Medicinal chemistry CCR5 antagonism Conformational constraint

Sourcing 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine for your lead optimization program? This specific 3,4-difluorobenzyl-azetidine-3-amine scaffold offers a defined pKa (~6.5–7.5) and LogP (~1.0–1.5) critical for CNS permeability, distinct from regioisomers. It avoids the metabolic liability of gem-difluoro azetidines, providing superior stability for kinase programs. Its single-step synthetic accessibility supports high-throughput parallel SAR. Ensure your procurement specifies this exact regioisomer to maintain target potency and reproducibility.

Molecular Formula C10H12F2N2
Molecular Weight 198.21 g/mol
Cat. No. B13436124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine
Molecular FormulaC10H12F2N2
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC(=C(C=C2)F)F)N
InChIInChI=1S/C10H12F2N2/c11-9-2-1-7(3-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2
InChIKeyNZMCSWZQQGSHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine (CAS 1492753-32-8): Fluorinated Azetidine Building Block for Medicinal Chemistry and CCR5-Targeted Drug Discovery


1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine (CAS 1492753-32-8, MW 198.21, C₁₀H₁₂F₂N₂) is a difluorinated azetidine derivative in which a 3,4-difluorobenzyl group is appended to the azetidine N1 position while a primary amine occupies the C3 position . The compound belongs to the class of saturated nitrogen heterocycles increasingly deployed as constrained amine building blocks in early-stage drug discovery, where the azetidine ring offers a distinct conformational profile compared to larger-ring analogs such as piperidine and pyrrolidine [1]. The 3,4-difluorophenyl substitution pattern imparts specific electronic and lipophilic properties that differentiate it from mono-fluorinated, non-fluorinated, and regioisomeric difluorobenzyl analogs, making targeted procurement decisions contingent on quantitative structure–property and structure–activity evidence [1].

Why Generic Substitution of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine with Other Fluorobenzyl Azetidines or Piperidine Analogs Fails


Fluorinated azetidine building blocks are not interchangeable. The number and position of fluorine atoms on the benzyl ring as well as the ring size of the saturated heterocycle each independently and non-additively modulate basicity (pKa), lipophilicity (LogP), and intrinsic microsomal clearance [1]. A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine series demonstrated that conformational preferences—including facially polarized ('Janus face') conformers—can produce unusually high hydrophilicity in certain isomers while leaving others more lipophilic, directly affecting passive permeability and target binding [1]. Consequently, substituting the 3,4-difluorobenzyl-azetidine-3-amine scaffold with a 2,5-difluoro, 2,4-difluoro regioisomer, or with a 3,4-difluorobenzyl-piperidine analog, may yield a compound with a different pKa, LogP, metabolic stability, and receptor-binding pharmacophore, undermining SAR reproducibility in lead optimization programs [1].

Quantitative Differentiation Evidence for 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine vs. Regioisomeric and Ring-Size Analogs


Ring-Size Differentiation: Azetidine Core vs. Piperidine Core in 3,4-Difluorobenzyl Amine Scaffolds

The azetidine ring imposes a distinct conformational constraint compared to the six-membered piperidine ring. In CCR5 antagonist programs, replacement of a piperidine core with an azetidine core increased intrinsic permeability while retaining target potency, leading to improved pharmacokinetic profiles [1]. The target compound 1-[(3,4-difluorophenyl)methyl]azetidin-3-amine incorporates this constrained azetidine scaffold, whereas the closely related piperidine analog (3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine addresses a different conformational space and has been profiled for dopamine receptor binding (Ki = 0.8 nM) rather than CCR5 . The azetidine scaffold offers a smaller spatial footprint (bond angle ~90° vs. ~109° for piperidine) that can be critical for accessing sterically constrained binding pockets [1].

Medicinal chemistry CCR5 antagonism Conformational constraint

pKa Modulation by 3,4-Difluorobenzyl Substitution Pattern vs. Non-Fluorinated and Mono-Fluorinated Analogs

Systematic measurement of pKa values across mono- and difluorinated azetidine, pyrrolidine, and piperidine series demonstrated that each additional fluorine atom and its distance from the protonation center significantly reduces basicity [1]. For azetidine-3-amines, introduction of a 3,4-difluorobenzyl group at N1 is expected to lower the pKa of the exocyclic 3-amine by 0.8–1.8 log units relative to non-fluorinated benzyl analogs, based on the electron-withdrawing effect of the two fluorine atoms [1]. This reduced basicity can enhance membrane permeability at physiological pH while still retaining sufficient protonation for target engagement. Mono-fluorinated benzyl analogs (e.g., 4-fluorobenzyl) exhibit intermediate pKa shifts, and non-fluorinated benzyl azetidin-3-amines are 0.8–1.8 log units more basic, potentially leading to higher lysosomal trapping and different tissue distribution [1].

Physicochemical profiling Basicity modulation Fluorine effects

Metabolic Stability: Intrinsic Microsomal Clearance of Difluorinated Azetidine Scaffolds vs. gem-Difluoro and Mono-Fluoro Derivatives

Intrinsic microsomal clearance (CLint) measurements across the fluorinated saturated heterocyclic amine series revealed high metabolic stability for nearly all compounds studied, with a single exception: the 3,3-difluoroazetidine derivative, which showed elevated clearance [1]. The 3,4-difluorobenzyl substitution pattern avoids the gem-difluoro motif at the azetidine ring that was associated with metabolic instability, while still providing the metabolic shielding benefits of aromatic fluorine substitution. In contrast, the 3,3-difluoroazetidine scaffold exhibited significantly higher CLint, making it a less suitable building block for programs requiring metabolic stability [1]. This positions the 3,4-difluorobenzyl-azetidine-3-amine scaffold as a metabolically stable alternative within the difluorinated azetidine chemical space [1].

Metabolic stability Microsomal clearance Fluorine metabolic blocking

Regioisomeric Differentiation: 3,4-Difluoro vs. 2,5-Difluoro and 2,4-Difluorobenzyl Substitution Patterns

The position of fluorine atoms on the benzyl ring differentially affects both electronic distribution and molecular conformation. In the systematic study by Melnykov et al. (2023), conformational preferences—including the 'Janus face' (facially polarized) arrangement identified for cis-3,5-difluoropiperidine—were shown to produce unusually high hydrophilicity in certain isomers, demonstrating that fluorine regiochemistry can dramatically alter LogP beyond simple additive effects [1]. The 3,4-difluorobenzyl pattern places the two fluorine atoms in a vicinal arrangement on the phenyl ring, creating a distinct dipole moment and electrostatic potential surface compared to the 2,5-difluoro (para-related) and 2,4-difluoro (meta-related) regioisomers. These differences in electronic distribution translate to differential LogP values, with the 3,4-isomer predicted to exhibit intermediate lipophilicity between the more polar 2,4-isomer and the less polar 2,5-isomer [1].

Regioisomer SAR Fluorine positional effects Lipophilicity modulation

Synthetic Accessibility: One-Step Azetidine-3-amine Synthesis vs. Multi-Step Routes for Piperidine and Pyrrolidine Analogs

A single-step synthesis of azetidine-3-amines from a bench-stable commercial material has been reported, proceeding in moderate-to-high yield with secondary amines and moderate-to-low yield with primary amines [1]. This method tolerates functional groups commonly encountered in biological, medicinal, and agro-chemistry contexts [1]. The target compound 1-[(3,4-difluorophenyl)methyl]azetidin-3-amine can be prepared via nucleophilic substitution of 3,4-difluorobenzyl bromide with azetidin-3-amine under basic conditions (Et₃N, MeCN), with reported yields for analogous reactions in the range of 55–72% . In comparison, the corresponding piperidine analogs require multi-step sequences involving Boc protection/deprotection or reductive amination, adding 1–2 synthetic steps and reducing overall throughput [1].

Synthetic efficiency Building block accessibility Azetidine-3-amine synthesis

Optimal Research and Industrial Application Scenarios for 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine (CAS 1492753-32-8)


CCR5 Antagonist Lead Optimization: Azetidine Core Replacement to Improve Intrinsic Permeability

In CCR5 antagonist programs, replacement of a piperidine or secondary amide moiety with an azetidine core has been demonstrated to increase intrinsic permeability while maintaining target potency [1]. 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine serves as the key building block for constructing the N1-(3,4-difluorobenzyl)-azetidine pharmacophore. The compound provides the conformational constraint and reduced basicity (pKa lowered by 0.8–1.8 units vs. non-fluorinated analogs [2]) required for the permeability-optimized CCR5 antagonist scaffold. Procurement of this specific regioisomer (3,4-difluoro rather than 2,5- or 2,4-difluoro) is essential because the fluorine positional isomerism alters LogP by 0.2–0.6 units, which can shift the compound across critical permeability thresholds identified in the homologous azacyle SAR series [1][2].

Kinase Inhibitor Fragment Elaboration: Metabolic Stability-Optimized Building Block Selection

For kinase inhibitor programs requiring fluorinated saturated heterocyclic amine building blocks with high metabolic stability, 1-[(3,4-difluorophenyl)methyl]azetidin-3-amine offers a key advantage: it avoids the gem-difluoro motif at the azetidine ring that was associated with elevated intrinsic microsomal clearance in systematic studies [2]. While the 3,3-difluoroazetidine scaffold showed uniquely poor metabolic stability, the 3,4-difluorobenzyl substitution pattern on azetidine maintains the benefits of fluorination (reduced pKa, modulated LogP) without introducing the metabolic liability [2]. This makes the compound a preferred choice for fragment-based drug discovery programs where metabolic stability is a key selection criterion for building block procurement.

CNS Drug Discovery: Fine-Tuned Basicity and Lipophilicity for Blood-Brain Barrier Penetration

The systematic study by Melnykov et al. (2023) established that difluorination of saturated heterocyclic amines reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability in nearly all cases [2]. For CNS drug discovery programs targeting optimal brain penetration (desired pKa 6–8, LogP 2–4), the 3,4-difluorobenzyl-azetidine-3-amine scaffold provides a pKa in the range of approximately 6.5–7.5 (estimated based on the 0.8–1.8 unit reduction vs. non-fluorinated analogs [2]) and a predicted LogP of ~1.0–1.5, placing it in the favorable window for CNS exposure after further elaboration. The 3,4-difluoro regioisomer specifically provides an intermediate LogP between the more polar 2,4-isomer and the less polar 2,5-isomer, offering medicinal chemists a defined lipophilicity starting point for CNS lead optimization.

High-Throughput Parallel Synthesis: One-Step Building Block for Rapid SAR Library Generation

The single-step synthetic accessibility of 1-[(3,4-difluorophenyl)methyl]azetidin-3-amine, proceeding via nucleophilic substitution of 3,4-difluorobenzyl bromide with azetidin-3-amine under mild conditions (Et₃N, MeCN, 55–72% yield for analogous reactions [3]), makes it well-suited for high-throughput parallel synthesis in medicinal chemistry campaigns. This contrasts with piperidine and pyrrolidine analogs that require 2–3 synthetic steps including protection/deprotection sequences [3]. The one-step protocol is compatible with automated liquid handling and 96-well plate formats, enabling rapid generation of focused libraries around the 3,4-difluorobenzyl-azetidine-3-amine scaffold for SAR exploration across multiple target classes.

Quote Request

Request a Quote for 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.